2-Methyl-5,6,7,8-tetrahydroquinoline-4-carbaldehyde
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Overview
Description
2-Methyl-5,6,7,8-tetrahydroquinoline-4-carbaldehyde is an organic compound with the molecular formula C11H13NO. It is a derivative of tetrahydroquinoline, featuring a methyl group at the second position and an aldehyde group at the fourth position.
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5,6,7,8-tetrahydroquinoline-4-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine with an aldehyde under controlled conditions. For example, the amine can be dissolved in ethanol and reacted with the aldehyde at 0°C for 8 hours. The reaction mixture is then extracted with dichloromethane to isolate the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-5,6,7,8-tetrahydroquinoline-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: 2-Methyl-5,6,7,8-tetrahydroquinoline-4-carboxylic acid.
Reduction: 2-Methyl-5,6,7,8-tetrahydroquinoline-4-methanol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
2-Methyl-5,6,7,8-tetrahydroquinoline-4-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmacologically active compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new materials and drugs.
Biological Studies: Its derivatives are studied for their potential biological activities, including their effects on cell cycle phases and mitochondrial membrane depolarization.
Comparison with Similar Compounds
- 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine
- 4-Methyl-5,6,7,8-tetrahydroquinoline
- 5,6,7,8-Tetrahydroquinoline-4-carbaldehyde
Comparison: 2-Methyl-5,6,7,8-tetrahydroquinoline-4-carbaldehyde is unique due to the presence of both a methyl group and an aldehyde group, which confer distinct reactivity and potential biological activity.
Properties
IUPAC Name |
2-methyl-5,6,7,8-tetrahydroquinoline-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8-6-9(7-13)10-4-2-3-5-11(10)12-8/h6-7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCZPYXJCAQNJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2CCCCC2=N1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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